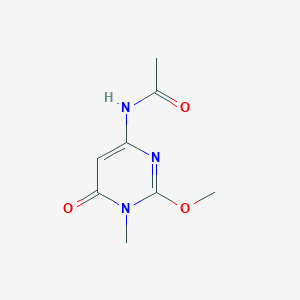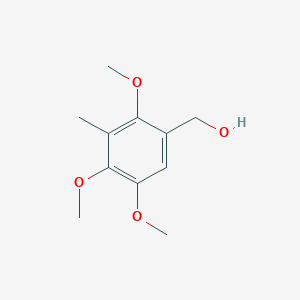![molecular formula C21H15ClN2O B303412 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation by targeting the PI3K/AKT/mTOR signaling pathway. In viral infections, it has been found to inhibit the replication of the virus by targeting the viral protease.
Biochemical and physiological effects:
2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and enhance cognitive function. In cancer cells, it has been found to induce cell death and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile in lab experiments is its high potency and selectivity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurodegenerative diseases. Another direction is to investigate its use as a pesticide for crop protection. Additionally, further research can be conducted to understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent, pesticide, and fluorescent probe makes it a valuable compound for further research and development.
Synthesemethoden
The synthesis of 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 4-methylacetophenone, malononitrile, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of glacial acetic acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In agriculture, it has been used as a pesticide due to its insecticidal properties. In materials science, it has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile |
|---|---|
Molekularformel |
C21H15ClN2O |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H15ClN2O/c1-12-6-8-13(9-7-12)19-16-10-18(22)14-4-2-3-5-15(14)20(16)25-21(24)17(19)11-23/h2-10,19H,24H2,1H3 |
InChI-Schlüssel |
PNMVCWMTEGIJRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)




![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)
